N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16-5-8-19(9-6-16)30(26,27)24-11-3-2-4-18(24)13-22(25)23-14-17-7-10-20-21(12-17)29-15-28-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDLCZMWBJUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole derivative, followed by the introduction of the tosylpiperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the acylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiolates.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiolate substituted products.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The tosylpiperidine group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally related to several acetamide derivatives reported in the literature. Key comparisons include:
Key Differences and Implications
- Substituent Diversity: The target compound’s 1-tosylpiperidin-2-yl group distinguishes it from analogues like C26 and SW-C165, which feature bromoaromatic substituents.
- Heterocyclic Modifications : Unlike ASN90, which incorporates a thiadiazole-piperazine system, the target compound’s piperidin-tosyl group may reduce conformational flexibility while increasing hydrophobicity, affecting membrane permeability .
- Pharmacophore Simplicity : Compared to F41, which lacks the benzylmethyl linker and tosyl group, the target compound’s extended structure may enhance target engagement through additional van der Waals interactions .
Pharmacological and Physicochemical Properties
- Solubility : The tosyl group’s sulfonamide moiety may improve aqueous solubility relative to bromoaromatic analogues (e.g., C26, SW-C165), which are more lipophilic .
- Enzymatic Interactions: Sulfonamides are known to inhibit carbonic anhydrases and proteases.
- Metabolic Stability : The benzodioxole ring resists oxidative metabolism, while the tosyl group may slow hepatic clearance compared to compounds with electron-withdrawing substituents (e.g., bromine) .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a tosylpiperidine group. The synthesis typically involves the condensation of 1-tosylpiperidine with benzo[d][1,3]dioxole derivatives, followed by acetamide formation. The molecular formula is with a molecular weight of 287.3535 g/mol .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antitumor Activity : Research indicates that derivatives containing the benzo[d][1,3]dioxole structure can enhance the anti-tumor efficacy of existing chemotherapeutics. For example, studies have shown that these compounds can inhibit the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis .
- Anticonvulsant Properties : The compound's structural similarity to stiripentol suggests potential anticonvulsant activity. Stiripentol is known for its efficacy in treating Dravet syndrome and operates by inhibiting cytochrome P450 enzymes, which may also apply to this compound .
- Inhibition of Cancer Cell Proliferation : A study evaluated the anti-proliferative effects of this compound on various cancer cell lines using MTT assays. It was noted that while some derivatives showed significant activity against leukemia and solid tumor cell lines (e.g., HeLa), others exhibited minimal effects on normal cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficiency
In a notable case study, researchers synthesized organic arsenicals conjugated with 1,3-benzodioxole derivatives to enhance their therapeutic profiles. These conjugates demonstrated improved anti-proliferation effects against leukemia cell lines while sparing normal cells from toxicity. This study highlights the potential of utilizing this compound in developing safer cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
